Methyl 3-(bromomethyl)-4-chlorobenzoate

Catalog No.
S1900900
CAS No.
220464-68-6
M.F
C9H8BrClO2
M. Wt
263.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(bromomethyl)-4-chlorobenzoate

CAS Number

220464-68-6

Product Name

Methyl 3-(bromomethyl)-4-chlorobenzoate

IUPAC Name

methyl 3-(bromomethyl)-4-chlorobenzoate

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3

InChI Key

OXXGTEJKZZKAJV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CBr

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CBr

Allylation of Ketones

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the allylation of structurally diverse ketones . This process is a part of the synthesis of new heterocyclic compounds .

Methods of Application or Experimental Procedures: Efficient procedures have been developed for the allylation of structurally diverse ketones with "Methyl 3-(bromomethyl)-4-chlorobenzoate" . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Results or Outcomes: The synthesized benzo [f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo [f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

Organic Synthesis

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the organic synthesis of other chemicals . This process is a part of the synthesis of new compounds .

Methods of Application or Experimental Procedures: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in various organic synthesis processes . The specific methods of application or experimental procedures can vary depending on the target compound .

Results or Outcomes: The outcomes of these synthesis processes are new compounds that can have various applications in different fields .

Synthesis of Other Chemicals

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the synthesis of other chemicals . This process is a part of the synthesis of new compounds .

Methyl 3-(bromomethyl)-4-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2C_9H_8BrClO_2 and a molecular weight of 263.52 g/mol. It features a bromomethyl group attached to the benzene ring at the 3-position and a chlorine substituent at the 4-position, making it a member of the halogenated benzoate esters. This compound is characterized by its reactivity, particularly due to the presence of both bromine and chlorine atoms, which can facilitate various chemical transformations.

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to various substituted products.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.
  • Coupling Reactions: This compound can participate in coupling reactions, especially in the synthesis of more complex organic molecules.

For instance, it can be synthesized through the reaction of methyl 4-chloro-3-methylbenzoate with N-bromosuccinimide (NBS) in carbon tetrachloride under heat, yielding a high purity product .

The synthesis of methyl 3-(bromomethyl)-4-chlorobenzoate typically involves:

  • Starting Material: Methyl 4-chloro-3-methylbenzoate.
  • Reagents: N-bromosuccinimide (NBS) and AIBN (azobisisobutyronitrile) as a radical initiator.
  • Solvent: Carbon tetrachloride is commonly used as the solvent.
  • Procedure:
    • Dissolve methyl 4-chloro-3-methylbenzoate in carbon tetrachloride.
    • Add NBS and heat the mixture at approximately 80 °C for several hours.
    • After cooling, filter and purify the crude product using silica gel chromatography .

Methyl 3-(bromomethyl)-4-chlorobenzoate finds applications primarily in organic synthesis:

  • Building Block in Organic Chemistry: It serves as a versatile intermediate for synthesizing various organic compounds.
  • Pharmaceutical Synthesis: Due to its reactive functional groups, it is used in developing pharmaceuticals and agrochemicals.

Several compounds share structural similarities with methyl 3-(bromomethyl)-4-chlorobenzoate. Here are a few notable examples:

Compound NameCAS NumberKey Features
Methyl 4-(bromomethyl)benzoate2417-72-3Used in anti-HIV drug synthesis; similar reactivity.
Methyl 4-chlorobenzoate103-29-7Lacks bromine; used in various organic syntheses.
Methyl 2-bromo-4-chlorobenzoate220464-67-5Similar halogenation pattern; different position.

Uniqueness

Methyl 3-(bromomethyl)-4-chlorobenzoate is unique due to its specific arrangement of bromine and chlorine substituents on the aromatic ring, which influences its reactivity profile compared to other halogenated benzoates. This unique substitution pattern can lead to distinctive chemical behaviors that are advantageous in synthetic applications.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

220464-68-6

Wikipedia

METHYL 3-(BROMOMETHYL)-4-CHLOROBENZOATE

Dates

Modify: 2023-08-16

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